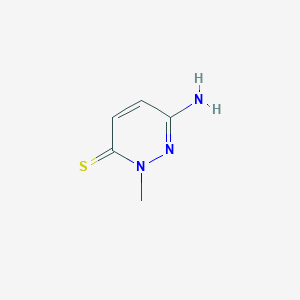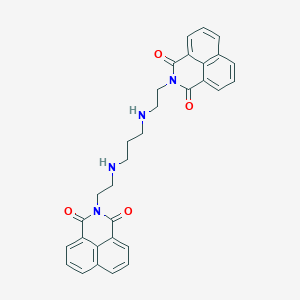
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate, also known as MEP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. The compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis, and the inhibition of topoisomerase II activity. The compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress. Additionally, this compound has been shown to inhibit the expression of various genes involved in cancer cell proliferation and survival.
実験室実験の利点と制限
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has several advantages for laboratory experiments, including its ease of synthesis, stability, and solubility in various solvents. The compound is also relatively inexpensive and readily available. However, this compound has some limitations, including its low bioavailability and poor pharmacokinetic properties. Additionally, the compound has not been extensively studied in vivo, and its toxicity profile is not well understood.
将来の方向性
There are several future directions for research on Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate. One potential area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential interactions with other drugs. Furthermore, studies are needed to investigate the pharmacokinetic properties of this compound and to determine its toxicity profile. Finally, studies are needed to investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases, cancer, and microbial infections.
Conclusion
This compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Although further research is needed, this compound has the potential to be developed into a new class of drugs for the treatment of various diseases.
合成法
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate can be synthesized through various methods, including the condensation reaction of methyl acetoacetate and acrolein, followed by hydrogenation and cyclization. The compound can also be synthesized through the reaction of 2,5-dihydro-3-furancarboxylic acid with acrolein, followed by methylation and hydrogenation. These methods have been extensively studied, and the synthesized compound has been characterized through various analytical techniques, including NMR, IR, and MS.
科学的研究の応用
Methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are implicated in various inflammatory diseases. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
| 180414-22-6 | |
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC名 |
methyl 3-ethenyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-3-7-4-5-9(6-7)8(10)11-2/h3-4H,1,5-6H2,2H3 |
InChIキー |
HTIVHNUULGKXMR-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC=C(C1)C=C |
正規SMILES |
COC(=O)N1CC=C(C1)C=C |
同義語 |
1H-Pyrrole-1-carboxylicacid,3-ethenyl-2,5-dihydro-,methylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Chloro-2-(3-chloro-6-diphenylphosphanyl-2-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B63895.png)
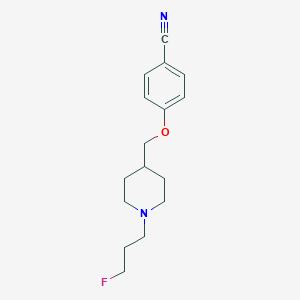
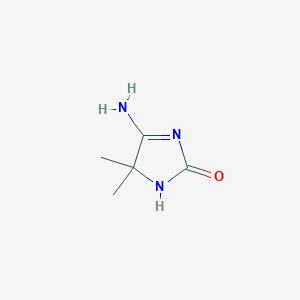
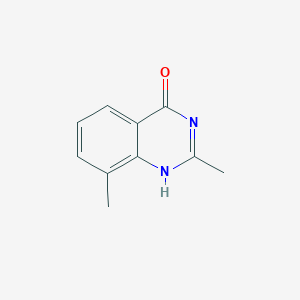


![[(3S)-oxolan-3-yl] N-[(2S,3S)-4-[(2S)-2-benzyl-4-[(2S)-4-[(2R)-1-(tert-butylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-oxo-1H-pyrrol-2-yl]-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B63913.png)
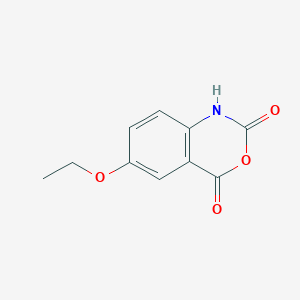
![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
